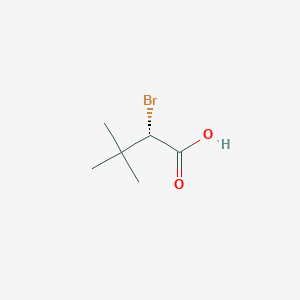

(S)-2-Bromo-3,3-dimethylbutanoic acid

Descripción

BenchChem offers high-quality (S)-2-Bromo-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Bromo-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H11BrO2 |

|---|---|

Peso molecular |

195.05 g/mol |

Nombre IUPAC |

(2S)-2-bromo-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |

Clave InChI |

MJLVLHNXEOQASX-SCSAIBSYSA-N |

SMILES isomérico |

CC(C)(C)[C@@H](C(=O)O)Br |

SMILES canónico |

CC(C)(C)C(C(=O)O)Br |

Origen del producto |

United States |

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3,3-dimethylbutanoic Acid: (S)- and (R)-Enantiomers

Abstract

In the landscape of pharmaceutical sciences and organic synthesis, the stereochemical identity of a molecule is paramount, often dictating its biological activity, pharmacological profile, and toxicological properties. This guide provides a comprehensive technical exploration of the (S)- and (R)-enantiomers of 2-bromo-3,3-dimethylbutanoic acid, chiral halogenated carboxylic acids with significant potential as building blocks in drug development. We will delve into the fundamental differences in their three-dimensional structure, chiroptical properties, and the practical implications for their synthesis, separation, and application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these valuable chiral synthons.

The Critical Role of Chirality in Molecular Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science.[1] These non-superimposable mirror images are known as enantiomers.[2] While enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral entities, such as biological receptors and enzymes, can differ dramatically.[3] This selective recognition is the cornerstone of stereospecific drug action, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects.[1] The United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the importance of understanding the properties of individual enantiomers in chiral drugs.[3]

Nomenclature and Absolute Configuration: Defining (S)- and (R)-2-Bromo-3,3-dimethylbutanoic Acid

The absolute configuration of a chiral center is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach allows for the designation of each stereocenter as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).

The Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of priorities to the four substituents attached to the chiral carbon (C2 in this case) is based on the following principles:

-

Atomic Number: Higher atomic numbers receive higher priority.

-

First Point of Difference: If there is a tie, the atoms at the first point of difference along the substituent chains are compared.

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

For 2-bromo-3,3-dimethylbutanoic acid, the priorities of the groups attached to the chiral center (C2) are as follows:

-

Priority 1: -Br (Bromine, atomic number 35)

-

Priority 2: -COOH (The carbon is attached to two oxygen atoms)

-

Priority 3: -C(CH₃)₃ (The carbon is attached to three other carbons)

-

Priority 4: -H (Hydrogen, atomic number 1)

Assigning (R) and (S) Configurations

With the lowest priority group (-H) oriented away from the viewer, the configuration is determined by the direction of the sequence from priority 1 to 2 to 3.

-

A clockwise sequence denotes the (R) configuration.

-

A counter-clockwise sequence denotes the (S) configuration.

Figure 1: Cahn-Ingold-Prelog priority assignment for (S)- and (R)-2-bromo-3,3-dimethylbutanoic acid.

Physicochemical and Chiroptical Properties

While many physical properties of enantiomers are identical, their interaction with plane-polarized light, known as optical activity, is a defining characteristic.

| Property | Racemic (±)-2-bromo-3,3-dimethylbutanoic acid | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Formula | C₆H₁₁BrO₂ | C₆H₁₁BrO₂ | C₆H₁₁BrO₂ |

| Molecular Weight | 195.06 g/mol [4] | 195.06 g/mol | 195.06 g/mol |

| CAS Number | 50364-40-4[4] | 32653-37-5[5] | Not readily available |

| Appearance | White to yellow solid or semi-solid[4] | Predicted: White to yellow solid or semi-solid | Predicted: White to yellow solid or semi-solid |

| Melting Point | Data not readily available | Identical to (R)-enantiomer | Identical to (S)-enantiomer |

| Boiling Point | 232.7 °C (Predicted)[2] | Identical to (R)-enantiomer | Identical to (S)-enantiomer |

| Solubility | Data not readily available | Identical to (R)-enantiomer | Identical to (S)-enantiomer |

| Specific Rotation ([α]D) | 0° (optically inactive)[6] | Predicted: -x° | Predicted: +x° |

Note: Specific optical rotation values for the pure enantiomers are not widely reported in the literature. However, it is a fundamental principle that enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[7] The sign of rotation (dextrorotatory (+) or levorotatory (-)) must be determined experimentally and does not correlate with the (R) or (S) designation.[8]

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure (S)- and (R)-2-bromo-3,3-dimethylbutanoic acid can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly.[3] This can be achieved using chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of the reaction. For instance, the enantioselective bromination of a 3,3-dimethylbutanoic acid derivative using a chiral brominating agent or catalyst could potentially yield the desired enantiomer with high enantiomeric excess.

Chiral Resolution of the Racemic Mixture

Chiral resolution is a common and practical method for separating a racemic mixture into its constituent enantiomers.[9] One of the most established techniques is the formation of diastereomeric salts.

Figure 2: Workflow for the chiral resolution of 2-bromo-3,3-dimethylbutanoic acid via diastereomeric salt formation.

Representative Protocol for Chiral Resolution

The following is a representative, detailed protocol for the resolution of racemic 2-bromo-3,3-dimethylbutanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent. This protocol is based on well-established chemical principles for the resolution of carboxylic acids.[9]

Materials:

-

Racemic 2-bromo-3,3-dimethylbutanoic acid

-

(R)-(+)-1-phenylethylamine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (2 M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic 2-bromo-3,3-dimethylbutanoic acid in 100 mL of warm methanol.

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 50 mL of methanol.

-

Slowly add the amine solution to the carboxylic acid solution with constant stirring.

-

Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The crystals should correspond to the less soluble diastereomeric salt, for instance, the ((R)-acid)-((R)-amine) salt.

-

The filtrate contains the more soluble diastereomeric salt, the ((S)-acid)-((R)-amine) salt.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the isolated crystals in 100 mL of diethyl ether and add 50 mL of 2 M HCl.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer, and wash it with two 50 mL portions of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-bromo-3,3-dimethylbutanoic acid.

-

-

Isolation of the Other Enantiomer:

-

The filtrate from step 2 can be concentrated, and the resulting residue treated with 2 M HCl and diethyl ether as described in step 3 to isolate the enantiomerically enriched (S)-2-bromo-3,3-dimethylbutanoic acid.

-

-

Purity and Enantiomeric Excess Determination:

-

The optical purity of the resolved enantiomers should be determined by measuring their specific rotation using a polarimeter.

-

The enantiomeric excess (% ee) can be calculated using the formula: % ee = (specific rotation of the sample / specific rotation of the pure enantiomer) x 100.

-

Spectroscopic Characterization

While the (S)- and (R)-enantiomers will have identical spectra in an achiral solvent, their spectroscopic data is crucial for structural confirmation. The following are predicted spectral characteristics based on the structure and data from similar compounds.

| Spectroscopic Technique | Predicted Data for (S)- and (R)-2-bromo-3,3-dimethylbutanoic acid |

| ¹H NMR | - -COOH: ~10-12 ppm (broad singlet, 1H)- -CH(Br)-: ~4.0-4.5 ppm (singlet, 1H)- -C(CH₃)₃: ~1.0-1.2 ppm (singlet, 9H) |

| ¹³C NMR | - C=O: ~170-175 ppm- -CH(Br)-: ~50-60 ppm- -C(CH₃)₃ (quaternary): ~35-40 ppm- -C(CH₃)₃ (methyls): ~25-30 ppm |

| IR Spectroscopy | - O-H (carboxylic acid): ~2500-3300 cm⁻¹ (broad)- C=O (carboxylic acid): ~1700-1725 cm⁻¹ (strong)- C-Br: ~500-600 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): Peaks at m/z 194 and 196 in an approximately 1:1 ratio due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

Note: The use of a chiral derivatizing agent can lead to the formation of diastereomers, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess.[10]

Applications in Drug Development

Halogenated carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[11] The presence of both a bromine atom and a carboxylic acid functionality in (S)- and (R)-2-bromo-3,3-dimethylbutanoic acid makes them versatile chiral building blocks.

-

Introduction of Chirality: These molecules can be used to introduce a specific stereocenter into a larger target molecule. The choice of the (S) or (R) enantiomer is critical for achieving the desired biological activity of the final drug candidate.

-

Functional Group Interconversion: The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of other functional groups with retention or inversion of stereochemistry, depending on the reaction conditions. The carboxylic acid can be converted to esters, amides, or other derivatives.

-

Lead Optimization: In medicinal chemistry, the synthesis of both enantiomers of a lead compound is often necessary to determine the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer).[3]

Conclusion

The (S)- and (R)-enantiomers of 2-bromo-3,3-dimethylbutanoic acid, while chemically similar in an achiral context, are distinct three-dimensional entities. Their key difference lies in their chiroptical properties and their differential interactions within a chiral environment, which is of utmost importance in drug design and development. A thorough understanding of their absolute stereochemistry, methods for their separation, and their specific spectroscopic signatures is essential for their effective utilization as chiral building blocks in the synthesis of novel, enantiomerically pure therapeutic agents. This guide provides a foundational framework for researchers and scientists working with these and similar chiral molecules.

References

- Bruker. (n.d.). General Procedures for NMR and Mass Spectrometry.

-

Wikipedia. (2023). Chiral resolution. [Link]

- LibreTexts. (2021). Physical Properties of Enantiomers and Diastereomers.

-

MDPI. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. [Link]

- Sigma-Aldrich. (n.d.). 2-Bromo-3,3-dimethylbutanoic acid.

- ECHEMI. (n.d.). 2-bromo-3,3-dimethylbutanoic acid.

- LibreTexts. (2021). Optical Activity.

- Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.

- Khan Academy. (n.d.). Optical activity.

- Vaia. (n.d.). Q70P When 2-bromo-3,3-dimethylbutane....

- Benchchem. (n.d.). The Pivotal Role of (2R)-2,3-Dimethylbutanoic Acid in Advancing Chiral Recognition Studies.

- Advanced ChemBlocks. (n.d.). (2S)-2-bromo-3,3-dimethyl-butanoic acid 95%.

- Sheffield Hallam University Research Archive. (2021). Enantioselective synthesis using bromoacetals.

- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.

- NC State University Libraries. (n.d.). 3.3 Optical Activity – Fundamentals of Organic Chemistry.

- BOC Sciences. (n.d.).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted).

- Filo. (2025). Question What synthesis pathway converts 2‑bromo‑3,3‑dimethylbutane to 1‑...

- Chegg.com. (2022). Solved 20. (8) a) A solution of (R)−2-bromo-3-methylbutane....

- ChemicalBook. (n.d.). 3,3-Dimethylbutyric acid(1070-83-3) 1H NMR spectrum.

- PubMed. (n.d.). Rh-catalyzed highly enantioselective synthesis of 3-arylbutanoic acids.

- ResearchG

- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.

- Master Organic Chemistry. (2017).

- Brainly. (2020). [FREE] When 2-bromo-3,3-dimethylbutane is treated with K⁺ -OC(CH₃)₃, a single product T with the molecular formula....

- PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanoic Acid.

- Benchchem. (n.d.). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide.

- PMC. (n.d.). The Significance of Chirality in Drug Design and Development.

- PMC. (n.d.). Cs2CO3‐N,N‐Dimethylacetamide‐Promoted Esterification of Arylformic Acids with a‐Bromo Esters via Nucleophilic Substitution.

- Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.

- VTechWorks. (n.d.).

- Pharmaceutical Synthesis In Drug Development. (2025).

- Semantic Scholar. (2024). The significance of chirality in contemporary drug discovery-a mini review.

- LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.

- Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement.

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pcrest.com [pcrest.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid [mdpi.com]

L-alpha-bromo-tert-butylacetic acid synonyms and nomenclature

Nomenclature, Synthesis, and Application in Peptidomimetics

Executive Summary

L-alpha-bromo-tert-butylacetic acid is a legacy nomenclature designation for (2S)-2-bromo-3,3-dimethylbutanoic acid . This chiral

This guide deconstructs the compound's nomenclature, details the stereoselective synthesis from L-tert-leucine, and provides handling protocols for drug development applications.

Part 1: Chemical Identity & Nomenclature Analysis

The name "L-alpha-bromo-tert-butylacetic acid" is a semi-systematic hybrid that often leads to confusion in database searches. It describes the molecule's derivation rather than its IUPAC structure.

1.1 Nomenclature Deconstruction

-

"tert-butylacetic acid": Refers to 3,3-dimethylbutyric acid (

). -

"alpha-bromo": Indicates a bromine atom substituted at the C2 position (

-carbon). -

"L-": Indicates the stereochemistry is derived from or correlates to L-amino acids (specifically L-tert-leucine).

1.2 Systematic Identification Table

| Descriptor | Value | Notes |

| IUPAC Name | (2S)-2-bromo-3,3-dimethylbutanoic acid | Preferred for regulatory documentation. |

| Common Name | L- | Used in older patent literature. |

| CAS Number | 32653-37-5 | Specific to the (S)-enantiomer.[1][2] |

| CAS (Racemic) | 50364-40-4 | Avoid for stereoselective synthesis. |

| Molecular Formula | MW: 195.05 g/mol | |

| SMILES | CC(C)(C)C(=O)O | Explicit stereochemistry.[3][4] |

1.3 Stereochemical Logic (The "L" vs. "S" Correlation)

The designation "L" implies the compound is synthesized from L-tert-leucine ((2S)-2-amino-3,3-dimethylbutanoic acid).

-

Reaction: Diazotization of the amino acid followed by bromination.

-

Mechanism: This transformation typically proceeds with retention of configuration due to neighboring group participation by the carboxylate (forming an

-lactone intermediate). -

Priority Rules (CIP):

-

L-tert-Leucine:

. Configuration: (S) . -

Bromo Acid:

. Configuration: (S) .

-

Figure 1: Correlation between precursor identity and nomenclature variants.

Part 2: Synthetic Protocol (Diazotization)

Objective: Synthesize (2S)-2-bromo-3,3-dimethylbutanoic acid from L-tert-leucine with high enantiomeric excess (

Safety Warning: This protocol generates nitrogen oxides (

2.1 Reagents & Materials[5][6]

-

Substrate: L-tert-Leucine (CAS 20859-02-3), >99%

. -

Nitrosating Agent: Sodium Nitrite (

), 2.5 equiv. -

Bromine Source: Potassium Bromide (

), 3.5 equiv. -

Acid: Sulfuric Acid (

), 2.5 M aqueous solution. -

Solvent: Water / Dichloromethane (DCM) for extraction.

2.2 Step-by-Step Methodology

-

Preparation of Acidic Bromide Solution:

-

Dissolve

(3.5 equiv) in 2.5 M -

Cool the mixture to -5°C using an ice/salt bath. Temperature control is critical to prevent elimination side reactions.

-

-

Addition of Substrate:

-

Add L-tert-Leucine (1.0 equiv) to the cooled acid mixture. Ensure it is fully suspended/dissolved.

-

-

Diazotization (The Critical Step):

-

Dissolve

(2.5 equiv) in a minimum volume of water. -

Add the nitrite solution dropwise over 1 hour, maintaining the internal temperature below 0°C.

-

Observation: Evolution of

gas will occur.

-

-

Reaction Progression:

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

-

Mechanism:[7] The diazonium intermediate is formed, followed by intramolecular displacement by the carboxylate (forming an unstable

-lactone), which is then ring-opened by bromide ions. This double-inversion mechanism results in net retention of configuration .

-

-

Work-up & Isolation:

-

Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Wash the combined organic layers with 5%

(to remove traces of free bromine) and then brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is often a white waxy solid.

-

Recrystallization from Hexane/EtOAc can upgrade

if necessary.

-

Figure 2: Synthetic pathway via diazotization with retention of stereochemistry.

Part 3: Applications in Drug Development[5]

The tert-butyl group is a "privileged structure" in medicinal chemistry due to its steric bulk and metabolic stability (no benzylic/allylic protons to oxidize).

3.1 Peptidomimetics & Protease Inhibitors

(2S)-2-bromo-3,3-dimethylbutanoic acid is primarily used to introduce the tert-leucine motif into peptide backbones via nucleophilic substitution (usually displacing the bromine with an amine or thiol).

-

HIV Protease Inhibitors: Used in the synthesis of precursors for Atazanavir and similar classes where steric blocking of the protease active site is required.

-

HCV NS3/4A Protease Inhibitors: The bulky side chain prevents rotation, locking the inhibitor into a bioactive conformation.

-

SARS-CoV-2 Mpro Inhibitors: Recent research into non-covalent inhibitors utilizes tert-leucine derivatives to fill the hydrophobic S2 pocket of the main protease.

3.2 Analytical Quality Control

When sourcing or synthesizing this compound, the following specifications are standard for pharmaceutical grade intermediates:

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (GC/HPLC) | Area % | |

| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | |

| Specific Rotation | ( | |

| Water Content | Karl Fischer |

Part 4: Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and can degrade (de-brominate) upon prolonged exposure to light and moisture.

-

Safety: The compound is a potent skin irritant and can cause severe eye damage. Use appropriate PPE (gloves, goggles, lab coat).

-

Disposal: Dispose of as halogenated organic waste.

References

-

L-tert-Leucine Synthesis

-

Stereochemical Retention Mechanism

-

Title: Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid.[3]

- Source: MDPI Crystals, 2020.

-

-

Peptidomimetic Applications

- Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety.

- Source: European Journal of Medicinal Chemistry, 2022.

-

Commercial Sourcing & CAS Data

- Title: (S)

- Source: AChemBlock / Sigma-Aldrich.

Sources

- 1. (2S)-2-bromo-3,3-dimethyl-butanoic acid 95% | CAS: 32653-37-5 | AChemBlock [achemblock.com]

- 2. (S)-2-Bromo-3,3-dimethylbutanoic acid - CAS:32653-37-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid [mdpi.com]

- 4. tert-Butyl bromoacetate | 5292-43-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 8. semanticscholar.org [semanticscholar.org]

(S)-2-Bromo-3,3-dimethylbutanoic acid molecular weight and solubility

Technical Whitepaper: Physicochemical Profiling and Handling of (S)-2-Bromo-3,3-dimethylbutanoic Acid

Executive Summary

(S)-2-Bromo-3,3-dimethylbutanoic acid (CAS: 32653-37-5) is a critical chiral building block utilized primarily in the synthesis of sterically demanding peptides and pharmaceutical intermediates.[1] Its structural rigidity, conferred by the bulky tert-butyl group, makes it an ideal precursor for introducing conformational constraints into drug candidates, such as HIV protease inhibitors and HCV NS3/4A protease inhibitors. This guide provides an in-depth technical analysis of its physicochemical properties, specifically molecular weight and solubility, and establishes rigorous protocols for its handling to prevent racemization and hydrolysis.

Part 1: Molecular Identity & Stoichiometry

Precise stoichiometric calculations are the bedrock of reproducible synthesis.[1] For (S)-2-Bromo-3,3-dimethylbutanoic acid, the presence of the bromine atom introduces specific mass spectrometric considerations due to the isotopic abundance of

Molecular Specifications

| Property | Value | Technical Note |

| IUPAC Name | (S)-2-Bromo-3,3-dimethylbutanoic acid | Stereocenter at C2 position.[1] |

| Common Synonyms | (S)- | Often referred to in peptide chemistry contexts.[1] |

| CAS Number | 32653-37-5 | Specific to the (S)-enantiomer.[1][2][3] (Racemate: 50364-40-4) |

| Molecular Formula | ||

| Molecular Weight | 195.05 g/mol | Average mass.[1][4][5] Essential for molarity calculations. |

| Monoisotopic Mass | 193.99 g/mol ( | Distinct 1:1 doublet in Mass Spec (M and M+2).[1] |

| Physical State | White to off-white solid/semi-solid | Low melting point; tends to sublime or oil out if impure.[1] |

Stereochemical Integrity

The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

Critical Insight: The steric bulk of the tert-butyl group adjacent to the stereocenter significantly retards nucleophilic attack, requiring specialized conditions for substitution reactions (e.g., synthesis of (S)-tert-Leucine) compared to linear analogs.

Part 2: Solubility Profile & Solvent Compatibility

Solubility is not merely a static property but a dynamic equilibrium heavily influenced by pH and solvent polarity.[1] As a lipophilic carboxylic acid, (S)-2-Bromo-3,3-dimethylbutanoic acid exhibits "amphipathic" behavior—hydrophobic alkyl tail vs. hydrophilic carboxyl head.[1]

Solubility Matrix

| Solvent System | Solubility Rating | Mechanistic Explanation |

| Water (Neutral pH) | Low (< 5 mg/mL) | The hydrophobic tert-butyl group dominates, preventing effective hydration of the carboxylic acid in its protonated form.[1] |

| Water (Alkaline pH > 8) | High | Deprotonation forms the carboxylate salt ( |

| Dichloromethane (DCM) | High | "Like dissolves like."[1] Ideal for extraction and anhydrous reactions.[1] |

| Methanol/Ethanol | High | Protophilic solvents stabilize the acid via hydrogen bonding.[1] |

| Hexanes/Heptane | Moderate to Low | Soluble, but often used as an anti-solvent to crystallize the compound from more polar organics. |

Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Batch-to-batch purity variations (especially water content) can alter solubility.[1]

Method: Thermodynamic Saturation (Shake-Flask)[1]

-

Preparation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter (hydrophobic) to remove undissolved solids.[1]

-

Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve.

-

Validation: Check the solid residue by XRPD or melting point to ensure no polymorphic transition or solvate formation occurred during equilibration.

Part 3: Stability & Handling Protocols

The presence of an electron-withdrawing bromine atom alpha to the carbonyl group increases the acidity of the

The Racemization Risk

-

Trigger: Strong bases (e.g., NaOH, TEA) or elevated temperatures.[1]

-

Prevention: Maintain temperature

during basic extraction. Use non-nucleophilic bases (e.g., DIPEA) if base is required in synthesis.[1]

Hydrolysis Pathway

In aqueous alkali, the bromine is susceptible to displacement by hydroxide (

-

Observation: The solution turns acidic over time as HBr is released (if not buffered).[1]

Storage Recommendations

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket (prevents moisture absorption which accelerates hydrolysis).[1]

-

Container: Amber glass (protects C-Br bond from potential photolytic cleavage, though low risk).[1]

Part 4: Visualization of Workflows

Figure 1: Solubility & Extraction Decision Logic

This diagram illustrates the logical flow for processing the compound based on its solubility properties.

Caption: Decision matrix for solvent selection. Note the critical risk path when using aqueous base.

Figure 2: Synthetic Utility Pathway

Demonstrating the conversion of the bromo-acid into high-value chiral amino acids.

Caption: The SN2 displacement of the bromine atom typically results in inversion of configuration, a critical consideration for stereoplanning.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184251, 2-Bromo-3,3-dimethylbutanoic acid.[1] Retrieved from [Link]

-

Master Organic Chemistry (2025). The Hell-Volhard-Zelinsky Reaction: Alpha-Bromination of Carboxylic Acids.[1][6][7] Retrieved from [Link]

Sources

- 1. 2-Bromo-3,3-dimethylbutanoic Acid | C6H11BrO2 | CID 184251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achemblock.com [achemblock.com]

- 3. (S)-2-Bromo-3,3-dimethylbutanoic acid - CAS:32653-37-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. echemi.com [echemi.com]

- 5. americanelements.com [americanelements.com]

- 6. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

(S)-2-Bromo-3,3-dimethylbutanoic Acid: A Keystone Chiral Building Block in Modern Medicinal Chemistry

Introduction: The Imperative of Chirality in Drug Design

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is paramount. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with drug molecules.[1] This means that enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of chiral purity in pharmaceuticals.[1]

The use of chiral building blocks—enantiomerically pure compounds that serve as starting materials—has become an indispensable strategy in the synthesis of single-enantiomer drugs.[3] These building blocks allow for the efficient and predictable construction of complex chiral molecules, saving time and resources in the drug development process.[3] Among the vast arsenal of chiral building blocks, α-halo acids represent a particularly versatile class. The halogen atom serves as a good leaving group for nucleophilic substitution, while the adjacent carboxylic acid provides a handle for further functionalization.

This technical guide focuses on a specific and highly valuable chiral building block: (S)-2-Bromo-3,3-dimethylbutanoic acid . Its unique structure, featuring a bromine atom at the α-position and a sterically demanding tert-butyl group, makes it an excellent precursor for the synthesis of non-canonical amino acids and other complex chiral molecules, particularly those with a bulky tert-butyl substituent that can confer unique pharmacological properties.

Core Application: Synthesis of Non-Canonical Amino Acids for Antiviral Agents

The most prominent application of (S)-2-Bromo-3,3-dimethylbutanoic acid and its derivatives in medicinal chemistry is in the synthesis of components for potent antiviral drugs. The tert-butyl group is a key feature in many protease inhibitors, as its bulkiness can effectively occupy hydrophobic pockets in the enzyme's active site, leading to strong binding and inhibition.

Case Study: Boceprevir, a Hepatitis C Virus (HCV) Protease Inhibitor

Boceprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[4][5] The structure of Boceprevir is comprised of several key fragments, two of which are of particular interest in the context of our discussion: the P3 fragment, (S)-tert-leucine, and the P2 fragment, a chiral dimethylcyclopropylproline analog.[4] (S)-2-Bromo-3,3-dimethylbutanoic acid is a logical and efficient starting material for the synthesis of the (S)-tert-leucine moiety.

Conceptual Synthetic Pathway: (S)-2-Bromo-3,3-dimethylbutanoic acid to (S)-tert-Leucine

The conversion of (S)-2-Bromo-3,3-dimethylbutanoic acid to (S)-tert-leucine involves a nucleophilic substitution at the α-carbon to introduce the amino group. A common and effective method for this transformation is the use of an azide nucleophile followed by reduction. This two-step process generally proceeds with high fidelity, retaining the stereochemistry at the chiral center.

Caption: Proposed synthesis of (S)-tert-Leucine from (S)-2-Bromo-3,3-dimethylbutanoic acid.

Illustrative Experimental Protocol: Synthesis of (S)-tert-Leucine from (S)-2-Bromo-3,3-dimethylbutanoic acid

The following protocol is a representative procedure based on established methods for the synthesis of α-amino acids from α-bromo acids.

Step 1: Azide Formation

-

To a solution of (S)-2-Bromo-3,3-dimethylbutanoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.2 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-2-azido-3,3-dimethylbutanoic acid.

Step 2: Reduction to the Amine

-

Dissolve the crude (S)-2-azido-3,3-dimethylbutanoic acid in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 8-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain (S)-tert-leucine. Further purification can be achieved by recrystallization.

Potential Role in the Synthesis of Other Complex Chiral Moieties

The unique structural features of (S)-2-Bromo-3,3-dimethylbutanoic acid also make it a plausible starting material for the synthesis of other complex chiral structures, such as the P2 fragment of Boceprevir, which features a gem-dimethylcyclopropyl group fused to a proline ring.[4] While a direct synthetic route from (S)-2-Bromo-3,3-dimethylbutanoic acid to this bicyclic proline analog is not explicitly documented in readily available literature, one can envision a multi-step synthesis where the bromo acid is first converted to a suitable intermediate that can then undergo cyclopropanation and subsequent ring-closing reactions to form the desired bicyclic system.

Conceptual Representation of Boceprevir and its Key Chiral Fragments

Sources

- 1. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents [patents.google.com]

- 2. L-tert-Leucine | CAS#:20859-02-3 | Chemsrc [chemsrc.com]

- 3. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 4. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 5. aurigeneservices.com [aurigeneservices.com]

High-Performance SPPS of Sterically Demanding Motifs: Utilization of (S)-2-Bromo-3,3-dimethylbutanoic Acid

Introduction & Strategic Context

The utilization of (S)-2-Bromo-3,3-dimethylbutanoic acid in Solid-Phase Peptide Synthesis (SPPS) represents a specialized "submonomer" strategy designed to introduce highly sterically constrained chiral centers—specifically N-substituted tert-leucine analogs—into a peptide backbone.

Unlike standard Fmoc-amino acids, this reagent allows for the modular construction of the amino acid residue on-resin. This is particularly valuable when the desired N-substituent is not commercially available as a pre-made amino acid or when synthesizing complex peptoid-peptide hybrids .

The Steric Challenge

The tert-butyl group at the

Stereochemical Implications

Crucial Note: This reaction sequence involves an

-

Starting Material: (S)-2-Bromo-3,3-dimethylbutanoic acid.

-

Product: (R)-N-substituted-tert-leucine residue (assuming standard Cahn-Ingold-Prelog priority retention between Br and N).

Mechanistic Workflow & Logic

The synthesis proceeds via a two-step submonomer cycle:

-

Acylation: The resin-bound amine is acylated by the bromo acid. This is kinetically straightforward.[1]

-

Nucleophilic Displacement: The resin-bound

-bromo amide is treated with a primary amine.[2][3] This step is the rate-limiting bottleneck.

Visualization: The Inversion Cycle

The following diagram illustrates the stereochemical inversion and the necessity of iodide catalysis to overcome steric hindrance.

Caption: Workflow showing the conversion of the (S)-Bromo precursor to the (R)-Amino acid residue via Iodide-catalyzed SN2 displacement.

Detailed Experimental Protocol

Reagents & Preparation

| Component | Specification | Purpose |

| Bromo Acid | (S)-2-Bromo-3,3-dimethylbutanoic acid (0.2 M in DMF) | Chiral scaffold source.[4][5] |

| Coupling Agent | DIC (Diisopropylcarbodiimide) | Activator for Step 1.[3][6] Avoid bases (DIEA) to prevent premature elimination. |

| Displacement Amine | Primary Amine (1.0 M - 2.0 M in DMSO/DMF) | Nucleophile for Step 2. High conc. drives kinetics.[7] |

| Catalyst | KI (Potassium Iodide) or TBAI | Finkelstein catalyst. Converts R-Br to highly reactive R-I. |

| Solvent | Anhydrous DMF or NMP | Polar aprotic solvent supports |

Step 1: Acylation (Coupling the Acid)

Objective: Attach the bromo-acid to the resin-bound amine.

-

Swell Resin: Wash resin (Rink Amide or Wang) with DMF (3 x 2 min).

-

Activation: In a vial, dissolve (S)-2-Bromo-3,3-dimethylbutanoic acid (5.0 eq relative to resin loading) in DMF. Add DIC (2.5 eq).

-

Note: Do not pre-activate for >5 mins.

-

Expert Insight: We use DIC without HOBt/Oxyma if possible to minimize side reactions, but adding Oxyma Pure (5.0 eq) is acceptable if the resin is sterically hindered.

-

-

Coupling: Add the solution to the resin. Agitate at Room Temperature for 60 minutes .

-

Wash: Drain and wash with DMF (5 x 1 min) to remove excess acid.

-

QC (Optional): Perform a Kaiser Test. It should be negative (colorless beads), indicating the resin amine is fully acylated.

Step 2: Nucleophilic Displacement (The Critical Step)

Objective: Displace the bromide with the amine to form the N-substituted residue.

WARNING: Standard room temperature protocols will fail here due to the tert-butyl group.

-

Prepare Amine Solution: Dissolve the desired primary amine (20 eq) in DMSO or NMP.

-

Add Catalyst: Add TBAI (Tetrabutylammonium iodide) or KI (1.0 eq relative to resin).

-

Reaction: Add the mixture to the resin.

-

Method A (Microwave - Recommended): Heat to 60°C for 20 minutes (25W power limit).

-

Method B (Manual Heating): Agitate at 50-60°C for 2-4 hours .

-

-

Wash: Drain and wash extensively with DMF (5 x), then DCM (3 x), then DMF (3 x).

-

Reasoning: High concentrations of amines can stick to the resin; thorough washing is essential to prevent "double hits" in the next cycle.

-

-

QC: Perform a Chloranil Test (for secondary amines).

-

Positive Result: Blue/Green beads indicate the secondary amine has formed.

-

Negative Result: Colorless/Pale beads indicate failure (displacement did not occur).

-

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Incomplete Displacement | Chloranil test is weak/colorless. | Increase Temperature: Raise to 75°C (Microwave). Switch Solvent: Use pure DMSO (increases dielectric constant, aiding |

| Elimination Product | Mass spec shows mass of [Target - HBr] (unsaturation). | Lower Temperature: High heat can cause E2 elimination. Reduce to 45°C and extend time. Check Amine Basicity: Very hindered bases (like t-butylamine) act as bases, not nucleophiles. This protocol works best with primary, unhindered amines (e.g., benzylamine, ethylamine). |

| Racemization | Product shows diastereomeric impurities. | Limit Base: Ensure no tertiary amine bases (DIEA/TEA) are present during the Acylation step. |

References

-

Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

-

Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related libraries." Molecules, 15(8), 5282-5335. Link

-

Proulx, C., et al. (2015).[2] "Optimization of the Submonomer Synthesis of Peptoids Containing Trans-Inducing N-Imino- and N-Alkylamino-glycines." Biopolymers (Peptide Science). (Discusses Iodide/Silver catalysis for difficult displacements). Link

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 3. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. escholarship.org [escholarship.org]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

Application Note & Protocol: Efficient Incorporation of Bulky Chiral Acids into Peptoid Scaffolds via Sub-monomer Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science. Their unique structure, where the side chain is attached to the backbone nitrogen rather than the α-carbon, confers remarkable resistance to proteolytic degradation. The achiral backbone of peptoids allows for the introduction of chirality solely through the side chains.[1][2] Incorporating bulky, chiral side chains is a key strategy for inducing stable secondary structures, such as helices, which are critical for mimicking the function of bioactive peptides and proteins.[3][4]

However, the introduction of these bulky chiral moieties presents a significant synthetic challenge. Steric hindrance from large side chains can dramatically slow down reaction kinetics, leading to incomplete reactions and low yields.[1][2][5] This guide provides a comprehensive overview and a detailed protocol for efficiently incorporating bulky chiral acids into peptoid sequences using the solid-phase sub-monomer synthesis method, a robust technique that is well-suited to overcome these steric challenges.[1][2][4]

The Sub-Monomer Method: A Two-Step Strategy for Success

The solid-phase sub-monomer method is the most common and versatile approach for peptoid synthesis.[2][4][6] It bypasses the need for pre-synthesized, protected N-substituted glycine monomers. Instead, each monomer is assembled on the solid support in a simple and efficient two-step cycle.[1][4][7]

-

Acylation: The secondary amine on the resin-bound growing chain is acylated, typically with bromoacetic acid activated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC). This step adds the glycine backbone unit.

-

Displacement: A primary amine, which will form the desired side chain, displaces the bromide in an SN2 reaction. The vast commercial availability of primary amines allows for immense side-chain diversity.[2]

This method is particularly advantageous for bulky side chains because the key bond-forming displacement step involves a primary amine nucleophile attacking a primary alkyl halide, which is less sterically demanding than coupling a bulky, pre-formed secondary amino acid monomer.

Visualizing the Core Synthesis Cycle

The following diagram illustrates the iterative two-step process at the heart of solid-phase sub-monomer peptoid synthesis.

Caption: The iterative two-step cycle of peptoid synthesis.

Core Protocol: Synthesis Using a Bulky Chiral Amine

This protocol details the manual solid-phase synthesis of a model peptoid incorporating a sterically hindered chiral amine, such as (R)-(+)-α-methylbenzylamine, on a Rink Amide resin.

Materials and Reagents

| Reagent/Material | Recommended Grade | Typical Supplier | Purpose |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Novabiochem | Solid support for synthesis |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific, VWR | Primary solvent |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Sigma-Aldrich | Solvent for difficult couplings |

| Dichloromethane (DCM) | ACS Grade | VWR | Resin washing |

| Piperidine | ≥99.5% | Sigma-Aldrich | Fmoc deprotection |

| Bromoacetic Acid | ≥99% | Sigma-Aldrich | Acylation reagent |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Acros Organics, TCI | Activating agent |

| (R)-(+)-α-Methylbenzylamine | ≥99% | Sigma-Aldrich | Bulky chiral sub-monomer |

| Acetic Anhydride | ≥99% | Sigma-Aldrich | Capping reagent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Cleavage from resin |

| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich | Scavenger |

| Diethyl Ether | Anhydrous | Fisher Scientific | Peptide precipitation |

| Kaiser Test Kit | N/A | Sigma-Aldrich, AAPPTec | Reaction monitoring |

Experimental Workflow

The diagram below outlines the major steps from resin preparation to final product analysis.

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Methodology (0.1 mmol scale)

-

Resin Preparation & Deprotection:

-

Swell 200 mg of Rink Amide resin (~0.1 mmol) in 5 mL of DMF in a fritted reaction vessel for 30 minutes.

-

Drain the DMF and add 3 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test on a few beads; a dark blue color confirms the presence of a free primary amine.[8][9]

-

-

First Monomer Cycle: Acylation

-

In a separate vial, dissolve bromoacetic acid (139 mg, 1.0 mmol, 10 eq) in 2 mL of DMF.

-

Add DIC (155 µL, 1.0 mmol, 10 eq) to the bromoacetic acid solution and vortex briefly.

-

Immediately add the activated solution to the resin. Agitate at room temperature for 30 minutes.

-

Expert Tip: For very bulky preceding monomers, a double coupling may be necessary. Segalman and co-workers performed two sequential bromoacetylation steps to ensure the reaction went to completion.[2]

-

Wash the resin with DMF (5 x 5 mL).

-

-

First Monomer Cycle: Displacement with Bulky Chiral Amine

-

Dissolve the bulky chiral amine (e.g., (R)-(+)-α-methylbenzylamine, 242 mg, 2.0 mmol, 20 eq) in 2 mL of NMP.

-

Causality: NMP or DMSO are often preferred over DMF for this step when using bulky amines. Their higher boiling points allow for heating, which can provide the necessary activation energy to overcome steric barriers, and their polarity can improve solubility and reaction rates.[10]

-

Add the amine solution to the resin and agitate. Due to high steric hindrance, this step is often the rate-limiting one.[1][2]

-

Allow the reaction to proceed for 2-4 hours at room temperature, or elevate the temperature to 40-50°C for 1-2 hours if the reaction is sluggish.

-

Monitor the reaction for the disappearance of the secondary amine. The Kaiser test is unreliable for secondary amines; the Chloranil or Isatin test should be used instead.[11][12] A negative test (beads remain yellow/colorless) indicates completion.

-

Wash the resin thoroughly with NMP (3 x 5 mL), DMF (5 x 5 mL), and DCM (3 x 5 mL).

-

-

Subsequent Cycles & Capping:

-

Repeat the acylation (Step 2) and displacement (Step 3) steps for each subsequent monomer in the sequence.

-

If monitoring tests indicate incomplete coupling after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.[11] This can be done by treating the resin with a solution of 10% acetic anhydride in DMF for 30 minutes.

-

-

Cleavage and Purification:

-

After the final monomer is added and the resin is washed and dried, add a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the solution away from the resin beads and collect the filtrate.

-

Precipitate the crude peptoid by adding the filtrate to a 50 mL conical tube filled with cold diethyl ether.

-

Centrifuge, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptoid pellet under vacuum.

-

Purify the peptoid using reverse-phase HPLC.

-

Troubleshooting & Optimization

| Problem | Likely Cause(s) | Recommended Solution(s) |

| Incomplete Displacement (Positive Chloranil test after displacement) | Steric Hindrance: The bulky amine cannot efficiently access the reaction site.[5] | 1. Increase Reaction Time: Extend the displacement step to 4-12 hours.[10] 2. Elevate Temperature: Heat the reaction to 40-60°C.[2][10] 3. Change Solvent: Use NMP or DMSO instead of DMF to improve kinetics.[10][11] 4. Increase Concentration: Use a higher concentration of the amine (e.g., 2M solution).[1] |

| Incomplete Acylation (Positive Kaiser test after bromoacetylation) | Steric Hindrance: The N-terminus is shielded by the previous bulky side chain. | 1. Double Couple: Perform the acylation step twice before proceeding.[2] 2. Use a More Reactive System: Chloroacetic acid can be used as an alternative to bromoacetic acid, although it is less reactive and may require longer reaction times.[1] |

| Low Final Yield | Cumulative Inefficiency: Small losses at each step, especially with bulky monomers.[1] Premature Cleavage: Acid-labile side chains may not be stable. | 1. Systematic Optimization: Optimize coupling and displacement for each bulky monomer individually on a small scale. 2. Confirm Orthogonality: Ensure any protecting groups on the chiral amine are stable to the synthesis conditions and only removed during final cleavage. |

| Racemization | Harsh Conditions: Although less common in peptoids than peptides, extreme heat or base could potentially cause epimerization at the chiral center of the side chain. | 1. Minimize Heat: Use the lowest effective temperature for the displacement step. 2. Avoid Strong Bases: The sub-monomer method does not typically use strong bases, which helps preserve chirality. |

Characterization and Quality Control

Confirming the successful synthesis and chiral integrity of the final product is essential.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the purified peptoid, verifying that the full-length product was obtained without deletions.

-

Circular Dichroism (CD) Spectroscopy: Since the peptoid backbone is achiral, any CD signal arises from the chiral side chains inducing a secondary structure.[3][13][14] A distinct CD spectrum, particularly one that changes with oligomer length, is strong evidence that the chiral monomers were incorporated and have induced a folded conformation.[13][15]

-

NMR Spectroscopy: 1D and 2D NMR can confirm the specific chemical structure and, in some cases, provide information about the cis/trans amide bond populations and overall solution-phase structure.

Conclusion

The solid-phase sub-monomer synthesis method is a powerful and adaptable platform for creating complex, sequence-defined peptoids. While the incorporation of bulky chiral acids introduces challenges related to steric hindrance, these can be effectively overcome through rational optimization of reaction conditions. By increasing reaction times, elevating temperatures, selecting appropriate solvents, and employing careful monitoring, researchers can successfully synthesize sterically demanding chiral peptoids. These molecules are invaluable tools for developing novel therapeutics, advanced biomaterials, and probes for studying molecular recognition.

References

-

Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

-

Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]

-

Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. PMC - NIH. [Link]

-

Shin, S. B., et al. (2007). Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers. PubMed. [Link]

-

Atherton, E., et al. (1981). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]

-

Coin, I., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Publishing. [Link]

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

-

Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]

-

Armand, P., et al. (1998). Structural and Spectroscopic Studies of Peptoid Oligomers with r-Chiral Aliphatic Side Chains. Stanford University. [Link]

-

Fuller, A. A., et al. (2020). Circular dichroism (CD) spectra of peptoids. ResearchGate. [Link]

-

Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Gorske, B. C., et al. (2006). Synthesis and Circular Dichroism Spectroscopic Investigations of Oligomeric β-Peptoids with α-Chiral Side Chains. Organic Letters - ACS Publications. [Link]

-

Lee, C., et al. (2019). Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids. MDPI. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTec. [Link]

-

QYAOBIO. (2024). Optimize Peptoid Synthesis. QYAOBIO. [Link]

-

Connolly, M. D., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology. [Link]

-

Knight, A. S., et al. (2022). Solution-phase peptoid synthesis. ResearchGate. [Link]

-

Yoo, B., & Kirshenbaum, K. (2008). Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library. PMC. [Link]

- Lawrenson, S. B., & Ault, A. (2019). Method for solution-phase peptide synthesis.

-

LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.stanford.edu [web.stanford.edu]

- 4. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 5. scienmag.com [scienmag.com]

- 6. Optimize Peptoid Synthesis - Peptoids Synthesis - QYAOBIO [qyaobio.com]

- 7. Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Nucleophilic substitution conditions for sterically hindered alpha-bromo acids

Application Note: Nucleophilic Substitution of Sterically Hindered -Bromo Acids

Executive Summary

The nucleophilic substitution of sterically hindered

This guide details the Neighboring Group Participation (NGP) strategy using silver-mediated kinetics and Phase Transfer Catalysis (PTC). By leveraging the carboxylate group to form a transient

Mechanistic Insight: The -Lactone Pathway

To successfully substitute a tertiary

The Failure of Standard Models

-

: Impossible due to steric crowding at the quaternary

-

: Slow ionization leads to carbocations that rapidly deprotonate to form

The Solution: Carboxylate-Assisted Substitution

Under specific conditions (neutral to mildly basic, often Ag(I) promoted), the internal carboxylate oxygen acts as the initial nucleophile. It attacks the

The external nucleophile (

Figure 1: The Neighboring Group Participation pathway. The carboxylate displaces bromide to form the

Critical Parameters and Conditions

| Parameter | Recommendation | Rationale |

| Solvent | Aprotic Polar (THF, MeCN) or Water (for hydrolysis) | Solvates cations to enhance carboxylate nucleophilicity; avoids H-bonding shielding of nucleophiles in PTC. |

| Promoter | Silver acts as a "halophile," precipitating AgBr to drive the unfavorable ionization/cyclization step. | |

| Base | Mild ( | Strong bases (NaOH, NaOEt) promote E2 elimination. Weak bases deprotonate the carboxylic acid to activate NGP. |

| Temperature | 0°C to Room Temp | High heat favors elimination ( |

Experimental Protocols

Protocol A: Silver-Promoted Hydrolysis/Etherification

Application: Converting

Reagents:

-

Substrate: 2-bromo-2-methylpropanoic acid (1.0 eq)

-

Promoter: Silver(I) Oxide (

) (0.6 - 1.0 eq) -

Solvent: Water (for -OH) or Alcohol (for -OR)

-

Catalyst: Trifluoroacetic acid (TFA) (catalytic, optional for solubility)

Workflow:

-

Preparation: Dissolve 2-bromo-2-methylpropanoic acid (10 mmol) in the target nucleophilic solvent (e.g., 20 mL

for hydrolysis). -

Addition: Cool the solution to 0°C. Add

(6 mmol) portion-wise over 15 minutes. Note: The solution will darken as silver salts form. -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with Bromocresol Green for acids) or

NMR (disappearance of methyl singlet at -

Work-up: Filter the mixture through a Celite pad to remove the gray/black AgBr precipitate.

-

Isolation: Acidify the filtrate with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Dry over

and concentrate.

Self-Validation:

-

Success: Formation of a heavy precipitate (AgBr).

-

Failure: No precipitate indicates lack of ionization.

Protocol B: Phase Transfer Catalyzed (PTC) Substitution

Application: Introduction of Carbon, Nitrogen (Azide), or Sulfur nucleophiles where silver is too expensive or incompatible. Substrate Note: This works best on esters to prevent the carboxylate from consuming the alkylating agent, or requires 2 equivalents of base for the free acid.

Reagents:

-

Substrate: Ethyl 2-bromo-2-methylpropanoate (1.0 eq)

-

Nucleophile:

(Azide) or -

Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

-

Solvent: Toluene / Water (biphasic system)

Workflow:

Figure 2: Biphasic Phase Transfer Catalysis workflow.

-

Setup: In a round-bottom flask, dissolve the bromo-ester in Toluene.

-

Aqueous Phase: Dissolve Sodium Azide (

) in a minimum volume of water. -

Catalysis: Add TBAB. The catalyst transfers the nucleophile (

) into the organic layer as a "naked" anion, highly reactive due to lack of hydration. -

Reaction: Reflux with vigorous stirring. The elevated temperature is required here compared to Ag-mediated methods, but the non-polar solvent suppresses elimination.

-

Work-up: Separate phases. Wash organic layer with water/brine. Concentrate.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| High Alkene Content | Basicity too high or Temp too high | Switch to Ag-mediated protocol at lower temp. Use weaker base ( |

| No Reaction (PTC) | Poor stirring or catalyst poisoning | Increase RPM (PTC is diffusion limited). Ensure catalyst is compatible with nucleophile. |

| Lactone Polymerization | Dilute reaction mixture to favor reaction with solvent/external nucleophile over intermolecular polymerization. |

References

-

Mechanism of

-Lactone Formation:- Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society.

-

(Canonical reference for NGP).

-

Silver-Promoted Substitution

-

Synthesis of Hindered Amino Acids

-

General Nucleophilic Substitution Data

- Master Organic Chemistry.

Sources

- 1. Silver-Promoted Fluorination Reactions of α-Bromoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids [organic-chemistry.org]

- 3. Silver-Promoted Decarboxylative Difluoromethylenation of α,β-Unsaturated Carboxylic Acids for the Synthesis of Allylic Difluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Hell-Volhard-Zelinsky Bromination of 3,3-Dimethylbutanoic Acid

Executive Summary

This application note details an optimized protocol for the

This guide provides a scalable, high-purity methodology suitable for drug discovery intermediates (e.g., peptidomimetics,

Scientific Foundation & Mechanistic Insight

The Steric Paradox

3,3-dimethylbutanoic acid possesses a unique structural duality:

-

Kinetic Hindrance: The bulky tert-butyl group adjacent to the

-methylene creates significant steric crowding. This impedes the formation of the planar enol intermediate required for bromination. -

Thermodynamic Stability: Unlike linear fatty acids, this substrate lacks

-hydrogens. This eliminates the risk of

The Catalytic Cycle

The reaction does not proceed on the free acid.[1] It requires the in situ generation of an acyl bromide, which enolizes 10

Figure 1: Mechanistic Pathway of HVZ Bromination

Caption: The catalytic cycle highlights the acyl bromide activation. The dashed blue line represents the ligand exchange vital for catalytic turnover.

Optimization Parameters

Catalyst Selection: PBr vs. Red Phosphorus

While classical protocols use Red Phosphorus (P

-

Recommendation: Use neat, liquid Phosphorus Tribromide (PBr

) . -

Rationale: Direct PBr

addition ensures immediate homogeneity and precise kinetic control, essential for overcoming the steric barrier of the tert-butyl group.

Stoichiometry & Thermal Management

For unhindered acids, 0.05 eq of PBr

-

Optimized Loading: Increase catalyst loading to 0.15 – 0.20 eq .

-

Temperature: The reaction requires a "hard" initiation. The mixture must be heated to 85–90°C to drive enolization.

Detailed Experimental Protocol

Reagents & Equipment

-

Substrate: 3,3-dimethylbutanoic acid (purity >98%).

-

Bromine (Br

): Dry, reagent grade. Caution: Highly Toxic/Corrosive. [2] -

Catalyst: Phosphorus Tribromide (PBr

), 99%. -

Apparatus: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel, caustic scrubber (NaOH) for HBr gas.

Step-by-Step Methodology

Phase 1: Activation (Acyl Bromide Formation)

-

Setup: Flame-dry the glassware under Argon/Nitrogen flow. Connect the condenser outlet to the NaOH scrubber trap.

-

Charging: Charge 3,3-dimethylbutanoic acid (11.6 g, 100 mmol) into the flask. The substrate is a liquid (MP ~6°C) or low-melting solid; if solid, melt gently.

-

Catalyst Addition: Add PBr

(1.9 mL, 20 mmol, 0.2 eq) dropwise.-

Observation: Slight exotherm and evolution of HBr fumes.

-

-

Initial Heating: Heat the mixture to 80°C for 30 minutes. This ensures complete conversion of the catalytic amount of acid to the acyl bromide.

Phase 2: Bromination (The HVZ Reaction)[3][4]

-

Bromine Addition: Place Br

(5.4 mL, 105 mmol, 1.05 eq) in the addition funnel. -

Initiation: Add the first 10% of Br

rapidly.-

Visual Cue: The deep red color should persist initially. Wait for the color to fade or HBr evolution to intensify, signaling the consumption of Br

by the enol. -

Troubleshooting: If no reaction occurs after 10 mins, raise temp to 95°C briefly or add a trace of iodine (I

) as a radical initiator (though HVZ is ionic, trace radicals can help clear impurities inhibiting the reaction).

-

-

Sustained Reaction: Once initiation is confirmed, add the remaining Br

dropwise over 2–3 hours while maintaining temperature at 85–90°C .-

Note: The reaction is slower than with linear acids. Do not rush addition; accumulation of unreacted Br

can lead to a runaway exotherm.

-

-

Post-Reaction Cook: After addition, stir at 90°C for an additional 2 hours.

-

Endpoint: Solution should be light orange/yellow (excess Br

boiled off or consumed).

-

Phase 3: Workup (Hydrolysis)[5]

-

Cooling: Cool the reaction mixture to 0–5°C (ice bath).

-

Quenching: EXTREME CAUTION. Add water (20 mL) dropwise.

-

Extraction: Dilute with Dichloromethane (DCM) or Ethyl Acetate. Wash with NaHSO

(aq) to remove residual bromine (decolorization). -

Purification: Dry organic layer over MgSO

, filter, and concentrate. Recrystallize from Hexane/EtOAc if solid, or distill under high vacuum if liquid (BP will be significantly higher than starting material).

Data Analysis & Quality Control

Expected Results

| Parameter | Value / Description |

| Physical State | Off-white solid or viscous oil (MP increases with purity) |

| Yield | 85 – 92% (Optimized) |

| Major Impurity | Unreacted starting material (if temp too low) |

NMR Interpretation

The shift of the

-

Starting Material (

H NMR): Singlet at -

Product (

H NMR): Singlet at-

Note: The splitting pattern remains a singlet because the adjacent tert-butyl group has no protons to couple with. This makes integration critical for determining conversion.

-

Safety & Hazard Management

-

Hydrogen Bromide (HBr): The reaction generates stoichiometric quantities of HBr gas. It is corrosive to lungs and metal. Mandatory: Use a scrubber containing 10-20% NaOH solution. Do not rely solely on a fume hood.

-

Phosphorus Tribromide (PBr

): Reacts violently with water to produce HBr and H -

Bromine (Br

): Causes severe chemical burns.[9] Double-glove (Nitrile/Laminate) and keep sodium thiosulfate solution nearby for immediate neutralization of spills.

References

-

Mechanism & Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Section: Halogenation of Carboxylic Acids).

-

Practical Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman.

-bromo acids). -

Substrate Specifics: "3,3-Dimethylbutyric acid properties and safety." PubChem Database. National Library of Medicine.

-

Catalytic Improvements: "Hell-Volhard-Zelinsky Reaction." Organic Chemistry Portal.

-

Safety Protocols: "Hydrogen Bromide Safety Data Sheet." Airgas.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. holstongases.com [holstongases.com]

- 3. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Bromination reactions with phosphorus bromides (bromine & phosphorus): Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40 – Chemia [chemia.manac-inc.co.jp]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 9. airgas.com [airgas.com]

Preparation of chiral depsipeptides using (S)-2-bromo-3,3-dimethylbutanoic acid

Application Note & Protocols

Topic: Stereoselective Preparation of Chiral Depsipeptides using (S)-2-bromo-3,3-dimethylbutanoic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Depsipeptides, which are peptides containing at least one ester bond in place of an amide bond, represent a significant class of natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1][2] Their synthesis, particularly with precise stereochemical control, is a critical challenge in medicinal chemistry and drug development.[3][4] This application note provides a detailed guide to the stereoselective synthesis of chiral depsipeptides utilizing (S)-2-bromo-3,3-dimethylbutanoic acid as a key chiral building block. We present the rationale for this strategy, a validated protocol for the synthesis of the bromo-acid from the corresponding α-amino acid, and a comprehensive, step-by-step methodology for its coupling to a hydroxy-amino acid to form the depsipeptide linkage. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Scientific Principles & Strategic Rationale

The Depsipeptide Bond: A Bioisostere with Unique Properties

The replacement of an amide bond with an ester bond (a depside linkage) fundamentally alters the physicochemical properties of a peptide backbone. While stereoelectronically similar to the amide bond, the ester linkage lacks a hydrogen bond donor and possesses a different dipole moment and rotational barrier.[5] These modifications can lead to:

-

Enhanced Proteolytic Stability: Ester bonds are generally more resistant to cleavage by proteases compared to amide bonds, increasing the in vivo half-life of the peptide.[3]

-

Improved Membrane Permeability: The removal of a hydrogen bond donor can reduce the polarity of the molecule, potentially improving its ability to cross cell membranes.

-

Conformational Constraints: The distinct geometry of the ester bond can impose specific conformational preferences on the peptide backbone, locking it into a bioactive conformation.[6]

(S)-2-bromo-3,3-dimethylbutanoic acid: A Chiral Building Block for Stereocontrol

The use of α-halo acids is a powerful strategy for forming ester bonds in depsipeptide synthesis. (S)-2-bromo-3,3-dimethylbutanoic acid, derived from the non-proteinogenic amino acid (S)-tert-Leucine, is a particularly advantageous building block for several reasons:

-

Stereochemical Integrity: The synthesis from the parent amino acid proceeds with retention of configuration, providing a reliable source of the enantiomerically pure (S)-bromo acid.[7] This chirality is then directly transferred to the final depsipeptide product.

-

High Reactivity: The bromine atom is an excellent leaving group, facilitating nucleophilic substitution by a hydroxyl group under relatively mild conditions.

-

Steric Hindrance: The bulky tert-butyl group is a unique feature. Sterically demanding residues can protect the adjacent ester bond from non-specific hydrolysis by esterases.[8] Furthermore, this steric bulk can significantly influence the peptide's secondary structure and its interaction with biological targets.

The core of the coupling reaction is a classic Williamson ether synthesis-type reaction, proceeding via an S\textsubscript{N}2 mechanism. The hydroxyl group of a serine, threonine, or other hydroxy acid is deprotonated by a mild base to form an alkoxide, which then acts as the nucleophile to displace the bromide from the chiral bromo-acid.

Synthesis of Chiral Building Block: (S)-2-bromo-3,3-dimethylbutanoic acid

This protocol is adapted from the well-established method of converting α-amino acids to α-bromo acids with retention of stereochemistry via diazotization.[7][9]

Experimental Workflow: Synthesis of Chiral Bromo-Acid

Caption: Workflow for bromo-acid synthesis.

Detailed Protocol

Materials:

-

(S)-tert-Leucine

-

Potassium bromide (KBr)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium bromide (3.0 eq) in a 2.5 M aqueous solution of hydrobromic acid.

-

Add (S)-tert-Leucine (1.0 eq) to the stirred solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

Diazotization: Dissolve sodium nitrite (2.5 eq) in deionized water. Add this solution dropwise to the cooled, vigorously stirred reaction mixture over a period of 60-90 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of hazardous diazonium species buildup and unwanted side reactions.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Vigorous gas (N₂) evolution will be observed initially.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with deionized water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure (S)-2-bromo-3,3-dimethylbutanoic acid.

Expected Data

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Enantiomeric Excess | >98% (determined by chiral HPLC/GC) |

| ¹H NMR (CDCl₃) | δ ~4.2 (s, 1H, α-H), 1.1 (s, 9H, t-Bu) ppm |

| MS (ESI-) | m/z [M-H]⁻ calculated for C₆H₁₀BrO₂⁻ |

Preparation of a Chiral Didepsipeptide

This protocol details the coupling of the synthesized (S)-2-bromo-3,3-dimethylbutanoic acid with an N-terminally protected L-Threonine methyl ester. The key to this esterification is the pre-formation of a cesium alkoxide of the threonine side-chain hydroxyl, which enhances its nucleophilicity for the S\textsubscript{N}2 displacement.[5]

Experimental Workflow: Depsipeptide Bond Formation

Caption: Workflow for depsipeptide synthesis.

Detailed Protocol

Materials:

-

N-Fmoc-L-Threonine methyl ester

-

(S)-2-bromo-3,3-dimethylbutanoic acid (from Part 2)

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water, Brine

Procedure:

-